molecular formula C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂ B1146882 Progabide-13C,15N,d2 CAS No. 1795141-76-2

Progabide-13C,15N,d2

Cat. No.: B1146882
CAS No.: 1795141-76-2
M. Wt: 338.77
InChI Key:
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Description

Progabide-13C,15N,d2 is the labelled analogue of Progabide . Progabide is a gamma-aminobutyric acid (GABA) antagonist with antiepileptic activity . It is commonly used in the treatment of epilepsy .


Molecular Structure Analysis

The molecular formula of this compound is C16 [13C]H14D2ClFN [15N]O2 . The IUPAC name is 4- [ [ (4-chlorophenyl)- (5-fluoro-2-hydroxyphenyl)methylidene]amino]-4,4-dideuterio (1-13C)butan (15N)amide .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 338.77 . It has a density of 1.3±0.1 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Diagnostic and Clinical Research Applications

  • Stable Isotope Analysis in Clinical Science : Stable isotopes, including those labeled with ^13C, ^15N, and deuterium (^2H), have gained prominence in clinical research due to their safety and the non-invasive nature of the techniques. They are used in quantifying body water movements, absorption studies, and metabolic studies involving ammonia, urea, and creatinine among others. These applications highlight the safety and effectiveness of stable isotopes in clinical diagnostics and research (Halliday & Rennie, 1982).

Ecological Research

  • Stable Isotopes in Alpine Meadow Ecosystem Research : Carbon and nitrogen stable isotopes have been extensively utilized in studying grassland ecosystems, especially in the alpine meadows of the Qinghai-Tibet Plateau. Research using ^13C and ^15N isotopes has been pivotal in understanding environmental factors affecting isotope composition in plants and soils, demonstrating the critical role of these isotopes in ecological research (Zhou et al., 2020).

Biochemical and Polymer Analysis

  • NMR Spectroscopy in Analyzing Polymers and Macromolecules : Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ^1H NMR, ^13C NMR, and ^15N NMR, are fundamental in determining the degree of N-acetylation for chitin and chitosan, providing insights into the structure and dynamics of these biopolymers. This showcases the application of isotopically labeled compounds in detailed molecular analysis (Kasaai, 2010).

Soil and Environmental Studies

  • Carbon and Nitrogen Cycling in Ecosystems : The analysis of carbon and nitrogen stable isotopes in tree rings and soil samples helps in understanding the dynamics of carbon and nitrogen cycling in various ecosystems. Studies have utilized ^13C and ^15N isotopes to delve into the environmental drivers of tree growth, nutrient cycling, and the impacts of climate change on vegetation (Sleen et al., 2017).

Mechanism of Action

Target of Action

Progabide-13C,15N,d2 is an analogue and prodrug of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system . It primarily targets the GABA receptors, specifically the GABA A and GABA B receptors . These receptors play crucial roles in maintaining the balance between neuronal excitation and inhibition .

Mode of Action

This compound binds to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A receptors results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABA B receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By acting as an agonist at GABA receptors, it enhances the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and a reduction in the transmission of nerve signals .

Pharmacokinetics

This compound is well absorbed with a bioavailability of 60% . It is highly bound to plasma proteins (95%) and is metabolized in the liver . The half-life of this compound is approximately 4 hours . These pharmacokinetic properties influence the bioavailability of the drug and its distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic inhibition . This results in a decrease in neuronal excitability and a reduction in the transmission of nerve signals . Clinically, this leads to a reduction in the symptoms of conditions like epilepsy .

Biochemical Analysis

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Progabide-13C,15N,d2 involves the incorporation of isotopes of carbon, nitrogen, and deuterium into the compound. This can be achieved through a series of chemical reactions and purification steps.", "Starting Materials": [ "13C-labeled acetic anhydride", "15N-labeled ammonia", "Deuterium oxide", "Gabapentin", "Triethylamine", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Gabapentin is reacted with 13C-labeled acetic anhydride in the presence of triethylamine and ethyl acetate to form the intermediate gabapentin-13C-acetate.", "Step 2: The gabapentin-13C-acetate is then reacted with 15N-labeled ammonia in the presence of ethyl acetate to form gabapentin-13C,15N-acetamide.", "Step 3: The gabapentin-13C,15N-acetamide is then reacted with deuterium oxide in the presence of sodium hydroxide to form Progabide-13C,15N,d2.", "Step 4: The Progabide-13C,15N,d2 is purified using a series of chromatography and crystallization steps to obtain the final product." ] }

1795141-76-2

Molecular Formula

C₁₆¹³CH₁₄D₂ClFN¹⁵NO₂

Molecular Weight

338.77

synonyms

4-[[(4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanamide-13C,15N,d2;  Gabren-13C,15N,d2;  Gabrene-13C,15N,d2;  Halogabide-13C,15N,d2;  SL 76-002-13C,15N,d2;  SL 76002-13C,15N,d2; 

Origin of Product

United States

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